molecular formula C14H16ClNO3 B8132879 2-Amino-3-(6-methoxynaphthalen-2-yl)propanoic acid hydrochloride

2-Amino-3-(6-methoxynaphthalen-2-yl)propanoic acid hydrochloride

Cat. No.: B8132879
M. Wt: 281.73 g/mol
InChI Key: VZPAYQHAQUEKIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

. This compound is characterized by its molecular structure, which includes a methoxynaphthalene moiety and an amino acid derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reaction of 6-methoxynaphthalene-2-carboxylic acid with appropriate amino compounds under specific reaction conditions. The reaction typically involves the use of reagents such as thionyl chloride to convert the carboxylic acid to an acid chloride, followed by the reaction with an amine to form the final product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using optimized reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(6-methoxynaphthalen-2-yl)propanoic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium-based oxidants.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and organic materials.

Biology: In biological research, the compound may be used to study enzyme inhibition, receptor binding, and other biochemical processes.

Industry: In industry, the compound can be used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 2-Amino-3-(6-methoxynaphthalen-2-yl)propanoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other biomolecules, leading to the modulation of biological processes.

Comparison with Similar Compounds

  • 2-Amino-1-(6-methoxynaphthalen-2-yl)ethanone hydrochloride

  • 2-(6-methoxy-2-naphthyl)propionamide derivatives

Uniqueness: 2-Amino-3-(6-methoxynaphthalen-2-yl)propanoic acid hydrochloride is unique in its structure and potential applications compared to similar compounds. Its specific molecular arrangement and functional groups contribute to its distinct properties and uses.

Properties

IUPAC Name

2-amino-3-(6-methoxynaphthalen-2-yl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3.ClH/c1-18-12-5-4-10-6-9(2-3-11(10)8-12)7-13(15)14(16)17;/h2-6,8,13H,7,15H2,1H3,(H,16,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZPAYQHAQUEKIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)CC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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